molecular formula C13H13NO4 B11543111 Ethyl 3-acetamido-1-benzofuran-2-carboxylate CAS No. 39786-38-4

Ethyl 3-acetamido-1-benzofuran-2-carboxylate

Cat. No.: B11543111
CAS No.: 39786-38-4
M. Wt: 247.25 g/mol
InChI Key: WGIOSLQHYHWVLS-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-1-benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetamido-1-benzofuran-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities.

Scientific Research Applications

Ethyl 3-acetamido-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets in the body. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of tumor cell growth, antibacterial effects, and antiviral activity . The exact pathways and targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry research.

Properties

CAS No.

39786-38-4

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-acetamido-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H13NO4/c1-3-17-13(16)12-11(14-8(2)15)9-6-4-5-7-10(9)18-12/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

WGIOSLQHYHWVLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C

Origin of Product

United States

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